[(2-Azidoethoxy)methyl]cyclopentane

Lipophilicity LogP Drug-likeness

[(2-Azidoethoxy)methyl]cyclopentane (CAS 1909325-01-4) is a monofunctional alkyl azide building block comprising a cyclopentane ring connected through a methylene bridge to a 2-azidoethoxy spacer. With molecular formula C₈H₁₅N₃O and molecular weight 169.22 g/mol, this compound belongs to the class of organic azides widely employed in copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and strain-promoted azide–alkyne cycloaddition (SPAAC) click chemistry.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B12313412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Azidoethoxy)methyl]cyclopentane
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)COCCN=[N+]=[N-]
InChIInChI=1S/C8H15N3O/c9-11-10-5-6-12-7-8-3-1-2-4-8/h8H,1-7H2
InChIKeyLCSNXZSPWXAANW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(2-Azidoethoxy)methyl]cyclopentane (CAS 1909325-01-4): Chemical Class and Procurement-Relevant Identity


[(2-Azidoethoxy)methyl]cyclopentane (CAS 1909325-01-4) is a monofunctional alkyl azide building block comprising a cyclopentane ring connected through a methylene bridge to a 2-azidoethoxy spacer [1]. With molecular formula C₈H₁₅N₃O and molecular weight 169.22 g/mol, this compound belongs to the class of organic azides widely employed in copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and strain-promoted azide–alkyne cycloaddition (SPAAC) click chemistry [2]. The cyclopentylmethyl terminus distinguishes it from linear alkyl azides and PEG-based azide linkers by providing a conformationally constrained hydrophobic anchor, while the ethoxy spacer introduces an additional hydrogen-bond acceptor and conformational flexibility relative to directly attached cyclopentane azides such as azidocyclopentane (CAS 33670-50-7) [1]. Commercially available at typical purity levels of approximately 95% , this compound is classified as a research chemical building block for synthetic chemistry, medicinal chemistry, and bioconjugation applications .

Why Generic Azide Building Blocks Cannot Substitute [(2-Azidoethoxy)methyl]cyclopentane in Demand-Sensitive Applications


In-class organic azides exhibit wide variation in lipophilicity, linker flexibility, and steric environment around the azide group, all of which directly influence CuAAC/SPAAC reaction kinetics, conjugate physicochemical properties, and downstream biological performance [1]. Replacing [(2-azidoethoxy)methyl]cyclopentane with a simpler azide such as azidocyclopentane (XLogP3 ≈ 2.4, 1 rotatable bond) eliminates the ethoxy spacer, reducing both hydrogen-bond acceptor count (from 3 to 2) and conformational degrees of freedom (from 5 to 1 rotatable bonds), which can alter solubility, target accessibility, and triazole linkage geometry [2]. Conversely, substituting with a PEG-based bis-azide such as azido-PEG1-azide (LogP ≈ 0.53, TPSA = 108.7 Ų) introduces drastically higher polarity and an additional reactive azide, creating unwanted crosslinking potential and compromising the hydrophobic cyclopentane anchor required for membrane-associated or lipophilic-target applications . The cyclopentylmethyl motif also differentiates this compound from cyclohexane-based 2-azidoethoxy derivatives (e.g., ACHC conjugates), where the six-membered ring alters conformational preferences and steric demand at the conjugation site [3]. These structural divergences preclude simple drop-in substitution without re-optimization of reaction conditions, conjugate properties, and biological readouts.

Quantitative Differentiation Evidence for [(2-Azidoethoxy)methyl]cyclopentane Against Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 = 2.8 Positions the Compound Between Hydrophobic Cyclopentyl Azides and Hydrophilic PEG Azides

[(2-Azidoethoxy)methyl]cyclopentane exhibits a computed XLogP3 of 2.8, which is 1.14 log units higher than azidocyclopentane (XLogP3 ≈ 1.66) and approximately 2.27 log units higher than azido-PEG1-azide (LogP = 0.53), yet 0.4 log units lower than azidocyclopentane as reported by an alternative computational method (XLogP = 2.4 on chem960.com) [1][2]. This positions the target compound in a lipophilicity window (LogP 2–3) considered favorable for passive membrane permeability while retaining sufficient polarity for organic-solvent solubility [3]. By contrast, azido-PEG1-azide (LogP ≈ 0.5) resides in a highly hydrophilic regime suitable for aqueous bioconjugation but suboptimal for membrane-partitioning applications, and azidocyclopentane (XLogP3 ≈ 1.66–2.4 depending on source) provides higher hydrophobicity but lacks the ethoxy spacer flexibility [2].

Lipophilicity LogP Drug-likeness Membrane permeability Physicochemical profiling

Rotatable Bond Count (5) Provides Intermediate Conformational Flexibility Between Rigid and Highly Flexible Azide Linkers

The target compound possesses 5 rotatable bonds, which is substantially more than azidocyclopentane (1 rotatable bond) and (azidomethyl)cyclopentane (approximately 2 rotatable bonds), but comparable to azido-PEG1-azide (6 rotatable bonds) [1]. The three-bond ethoxy spacer (–CH₂–CH₂–O–) between the azide and the cyclopentylmethyl group introduces two additional rotatable bonds compared to a direct methylene attachment, enabling the azide to sample a broader conformational space for alkyne partner engagement in CuAAC reactions [1]. However, unlike the fully extended PEG chain in azido-PEG1-azide (6 rotatable bonds with no cyclic constraint), the cyclopentane ring imposes a terminal conformational anchor that reduces the entropic penalty upon binding or conjugation relative to fully linear linkers [2].

Conformational flexibility Rotatable bonds Linker design Click chemistry Conjugate accessibility

Ether Oxygen Provides a Third H-Bond Acceptor Site Absent in All-Carbon Alkyl Azide Analogs

[(2-Azidoethoxy)methyl]cyclopentane contains 3 hydrogen-bond acceptor atoms (the ether oxygen plus two terminal azide nitrogens), compared to only 2 H-bond acceptors for (2-azidoethyl)cyclopentane and azidocyclopentane, which lack the ether oxygen [1]. This additional acceptor site derives from the ethoxy (–O–CH₂–CH₂–N₃) spacer architecture, a feature shared with 2-azidoethoxy-functionalized cyclohexane amino acid building blocks where the ether oxygen was explicitly introduced to improve solubility in polar organic media [2]. The presence of the ether oxygen also imparts a computed topological polar surface area (TPSA) of 23.6 Ų, intermediate between azidocyclopentane (TPSA ≈ 14.4 Ų) and the substantially more polar azido-PEG1-azide (TPSA = 108.7 Ų) [1].

Hydrogen bonding Solubility Linker polarity Ether spacer H-bond acceptor count

The 2-Azidoethoxymethyl Motif Is Validated in Solid-Phase Oligonucleotide Glycoconjugation: Demonstrated Click Reactivity on Support

The 2-azidoethoxymethyl functional group has been directly validated as a click-chemistry handle in the context of solid-supported oligonucleotide synthesis. Kiviniemi et al. (2011) demonstrated that 2′-O-[(2-azidoethoxy)methyl]cytidine, incorporated into 2′-O-methyl oligoribonucleotides on solid support, underwent quantitative Cu(I)-catalyzed click reaction with propynyl-functionalized monosaccharides [1]. The on-support click efficiency was sufficient to enable sequential dual conjugation: first via the azidoethoxy handle, then via a bromide-to-azide displacement followed by a second click reaction [1]. This establishes that the 2-azidoethoxymethyl group is compatible with standard oligonucleotide synthesis conditions (phosphoramidite coupling, deprotection) and undergoes efficient CuAAC without requiring unusually forcing conditions [1]. In contrast, simpler alkyl azides such as azidomethyl groups have been used in related contexts but require optimization of linker length for each application; the ethoxy spacer in the 2-azidoethoxymethyl motif provides a pre-optimized spacer length that positions the reactive azide away from the sterically congested ribose 2′-position [2].

Oligonucleotide conjugation Solid-phase synthesis CuAAC Glycoconjugation 2′-O-modification

Cyclopentane vs. Bicyclo[1.1.1]pentane Scaffolds: Differentiated Steric and Electronic Profiles for Azide Reactivity Tuning

The cyclopentane scaffold in [(2-azidoethoxy)methyl]cyclopentane presents a distinct spatial and electronic environment compared to the increasingly popular bicyclo[1.1.1]pentane (BCP) azide building blocks. BCP azides such as 1-azido-3-iodobicyclo[1.1.1]pentane have been shown to undergo efficient CuAAC click reactions and integrated cycloaddition–Sonogashira cascades, with the BCP cage imparting unique exit vector geometry (180° linear displacement) suitable for para-phenyl bioisostere applications [1]. The target compound's cyclopentane ring, by contrast, provides a non-linear, conformationally flexible hydrophobic group with a different angular relationship between the attachment point and the azide terminus [2]. The cyclopentane scaffold is less strained than the BCP cage, potentially reducing the risk of undesired ring-opening side reactions under forcing conditions, while the methylene–ethoxy linker provides 5-atom spacing compared to the direct BCP–azide attachment [1][2].

Bioisostere Cyclopentane BCP Scaffold geometry Click reactivity Steric environment

Monofunctional Azide with Hydrophobic Cyclopentane Anchor Differentiates from Bis-Azide PEG Linkers in Crosslinking Risk Profile

[(2-Azidoethoxy)methyl]cyclopentane is a monofunctional azide, containing a single reactive azide group, in contrast to commonly used bis-azide PEG linkers such as azido-PEG1-azide (CAS 24345-74-2), which contain two terminal azides capable of undergoing double click reactions . The monofunctional nature eliminates the risk of unintended crosslinking or dimerization that can occur with bis-azide linkers when stoichiometric control is challenging [1]. Additionally, the cyclopentane terminus serves as a hydrophobic anchor rather than a second reactive handle, making this compound particularly suited for applications where the azide is the sole point of covalent attachment—for example, in the synthesis of singly modified small-molecule probes, monomeric peptide conjugates, or surface functionalization requiring precisely one linkage per molecule [1].

Monofunctional azide Bis-azide Crosslinking control PEG linker Site-specific conjugation

Preferred Procurement Scenarios for [(2-Azidoethoxy)methyl]cyclopentane Based on Quantitative Differentiation Evidence


Membrane-Permeable Probe Design Requiring Balanced Lipophilicity (LogP 2.5–3.0 Window)

When designing small-molecule fluorescent or affinity probes intended to cross lipid bilayers, the XLogP3 of 2.8 positions [(2-azidoethoxy)methyl]cyclopentane in the optimal range for passive membrane permeability [1]. Unlike azido-PEG1-azide (LogP ≈ 0.53), which would severely limit membrane partitioning, and azidocyclopentane (XLogP3 ≈ 1.66–2.4), which lacks the ethoxy spacer's conformational reach, this compound provides both adequate lipophilicity and sufficient linker flexibility to access intracellular targets. The cyclopentane terminus further mimics the hydrophobic character of endogenous lipid tails, potentially reducing non-specific probe sequestration [1].

Solid-Phase Oligonucleotide Conjugation Using the Validated 2-Azidoethoxymethyl Handle

The 2-azidoethoxymethyl group has demonstrated quantitative on-support CuAAC reactivity when incorporated as 2′-O-[(2-azidoethoxy)methyl]cytidine in oligoribonucleotide synthesis [2]. Researchers procuring azide building blocks for oligonucleotide modification should prioritize this compound or its activated derivatives when the published protocol by Kiviniemi et al. (2011) serves as the methodological foundation, as the ethoxy spacer length (two carbons plus oxygen) has been empirically optimized for steric accessibility at the ribose 2′-position [2]. Alternative azidoalkyl handles with shorter (azidomethyl) or purely aliphatic linkers would require de novo optimization of spacer length and reaction conditions.

Monofunctional Cyclopentane-Terminated Azide for Site-Specific Single-Point Conjugation Avoiding Crosslinking

For bioconjugation strategies requiring exactly one triazole linkage per molecule—such as the synthesis of singly modified peptide conjugates, metabolite analogs, or surface-immobilized ligands—[(2-azidoethoxy)methyl]cyclopentane eliminates the crosslinking risk inherent to bis-azide PEG linkers [3]. The cyclopentane terminus provides a compact hydrophobic surface (MW contribution ~69 Da) that is significantly smaller than a dibenzocyclooctyne (DBCO) group but larger than a methyl cap, offering a tunable hydrophobic contact for maintaining target binding when the conjugate terminus docks into a lipophilic protein pocket [3].

Scaffold-Hopping Library Synthesis Comparing Cyclopentane, Cyclohexane, and BCP Azide Building Blocks

In medicinal chemistry programs exploring bioisosteric replacements, [(2-azidoethoxy)methyl]cyclopentane provides a 'bent' cyclopentane geometry complementary to the linear 180° exit vector of BCP azides (e.g., 1-azido-3-iodobicyclo[1.1.1]pentane) and the chair conformations of cyclohexane-based 2-azidoethoxy derivatives [4]. The 5-atom ethoxy linker on the cyclopentane scaffold enables systematic variation of both scaffold geometry and spacer length within a single library synthesis, using identical CuAAC conditions for all members [4]. This scenario leverages the compound's unique combination of a cyclopentane core with a flexible ethoxy azide linker, which is not replicated by any single commercial alternative.

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